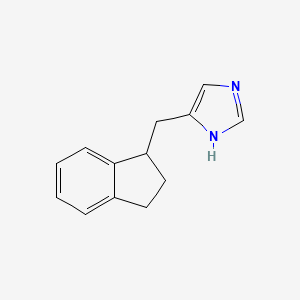
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry. The structure of this compound includes an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, and an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-1-carboxaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The product can be purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole can be compared with other similar compounds, such as:
2,3-dihydro-1H-indene-1-methanamine: This compound also contains an indene moiety and is known for its pharmacological activities, including acting as a selective 5-HT2A receptor agonist.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: This compound has a similar indene structure and is used in various chemical syntheses.
The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1H-inden-1-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C13H14N2/c1-2-4-13-10(3-1)5-6-11(13)7-12-8-14-9-15-12/h1-4,8-9,11H,5-7H2,(H,14,15) |
Clé InChI |
KGQNETGJTZFZMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1CC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


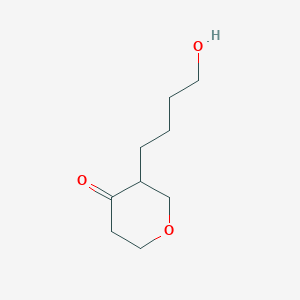
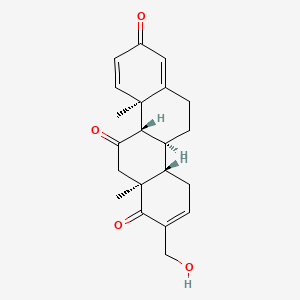
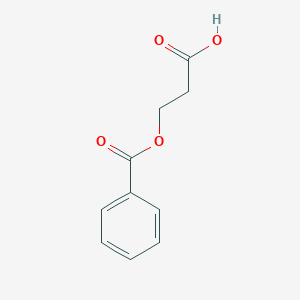

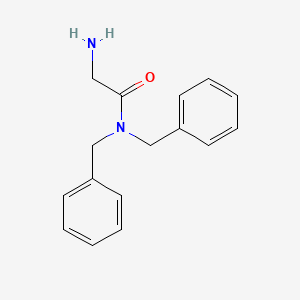
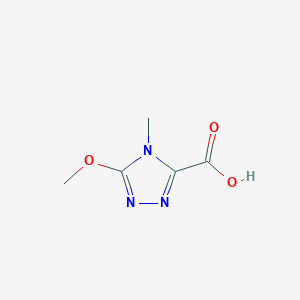

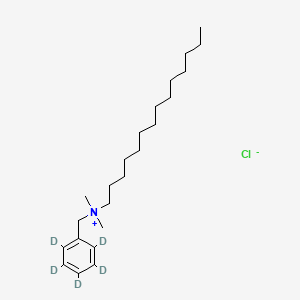
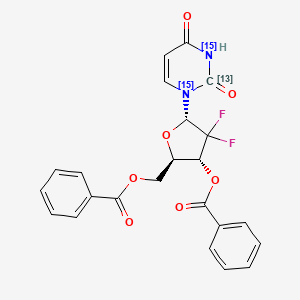
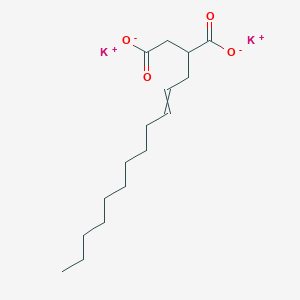
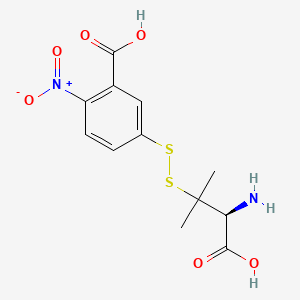
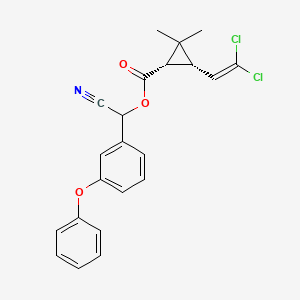
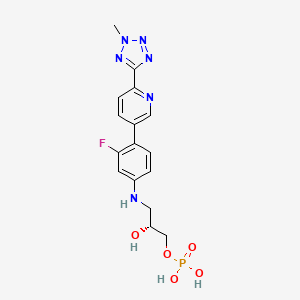
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
